2-Acetylthiazole-13C2 is a stable isotopically labeled compound derived from thiazole, specifically designed for use in various scientific applications. It possesses the molecular formula and a molecular weight of 128.16 g/mol, making it a valuable tool in chemical analysis and biological studies. This compound is primarily utilized as a tracer in quantitative analysis and reaction mechanism studies due to its unique isotopic signature.
2-Acetylthiazole-13C2 can be synthesized through various methods, including the reaction of thiazole derivatives with acetylating agents. The compound is commercially available from several chemical suppliers, including Tokyo Chemical Industry, Sigma-Aldrich, and Biosynth, which provide it in high purity (>98%) suitable for research purposes .
2-Acetylthiazole-13C2 is classified as a heterocyclic organic compound. It is part of the thiazole family, characterized by the presence of a five-membered ring containing sulfur and nitrogen atoms. The compound's classification also extends to its applications in organic synthesis and as an analytical reagent.
The synthesis of 2-acetylthiazole-13C2 typically involves multiple steps:
The reactions are typically conducted under inert atmospheres to prevent moisture interference, with careful temperature control to optimize yields. For example, the final step yields approximately 93.8% purity after distillation .
The molecular structure of 2-acetylthiazole-13C2 can be represented as follows:
2-Acetylthiazole-13C2 participates in various chemical reactions typical for acetylated thiazoles:
The reactivity of this compound allows it to be utilized in synthesizing derivatives that may have enhanced biological or chemical properties.
In biological systems, 2-acetylthiazole-13C2 can act as a precursor in the formation of various bioactive compounds through metabolic pathways. Its isotopic labeling aids in tracing these pathways during experimental studies.
Research indicates that it plays a role in the Maillard reaction pathways, which are crucial for understanding flavor development in food chemistry .
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